molecular formula C10H17N3O2 B2544805 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol CAS No. 1250111-68-2

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

Cat. No.: B2544805
CAS No.: 1250111-68-2
M. Wt: 211.265
InChI Key: MHRDFMVULBQHFO-UHFFFAOYSA-N
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Description

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety

Mechanism of Action

Target of Action

The primary targets of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties . They have shown activity against a variety of pathogens, including bacteria, viruses, and parasites .

Mode of Action

The exact mode of action of This compound It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth or function of the pathogen

Biochemical Pathways

The biochemical pathways affected by This compound 1,2,4-oxadiazoles have been reported to interfere with various biochemical pathways in pathogens, leading to their anti-infective properties . The specific pathways affected by this compound and their downstream effects would need further investigation.

Result of Action

The molecular and cellular effects of This compound Based on the reported anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of pathogens at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol are not fully understood due to the limited available data. Compounds with a 1,3,4-oxadiazole core have been reported to exhibit significant acetylcholinesterase inhibitory activity , suggesting potential interactions with enzymes and proteins.

Cellular Effects

The cellular effects of this compound are currently unknown. Other 1,3,4-oxadiazole derivatives have shown significant effects on various types of cells .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The stability and degradation of similar compounds can be studied using various techniques .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Other 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity at certain dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. The synthesis of similar 1,3,4-oxadiazole derivatives involves sequential condensation followed by tandem oxidative cyclization and rearrangement .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with ethyl-substituted oxadiazole intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride to enhance yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and oxadiazole rings enhances its versatility in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-9-11-10(15-12-9)7-13-5-3-4-8(14)6-13/h8,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRDFMVULBQHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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